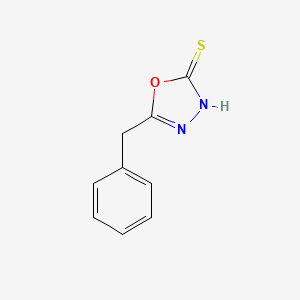

5-Benzyl-1,3,4-oxadiazole-2-thiol

Übersicht

Beschreibung

5-Benzyl-1,3,4-oxadiazol-2(3H)-thion ist eine heterocyclische Verbindung, die einen fünfgliedrigen Oxadiazolring enthält.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Benzyl-1,3,4-oxadiazol-2(3H)-thion umfasst typischerweise mehrere Schritte. Ein gängiges Verfahren beginnt mit der Fischer-Veresterung von 2-Phenylessigsäure zur Bildung von Ethyl-2-phenylacetat. Dieser Ester wird dann mit Hydrazinhydrat umgesetzt, um 2-Phenylessigsäurehydrazid zu erzeugen. Das Hydrazid wird unter Ringverschluss mit Schwefelkohlenstoff in einer alkoholischen Base zu 5-Benzyl-1,3,4-oxadiazol-2-thiol umgesetzt .

Industrielle Produktionsmethoden

Die in Labors verwendeten Synthesewege können für industrielle Anwendungen hochskaliert werden, wobei ähnliche Reaktionsbedingungen und Reagenzien verwendet werden .

Analyse Chemischer Reaktionen

Reaktionstypen

5-Benzyl-1,3,4-oxadiazol-2(3H)-thion unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitution: Sie reagiert mit Elektrophilen wie 2-Bromacetylbromid, um N-substituierte Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) wird häufig für Oxidationsreaktionen verwendet.

Substitution: Reagenzien wie 2-Bromacetylbromid und arylierte/arenylierte Amine werden in Substitutionsreaktionen verwendet.

Hauptprodukte

Oxidation: Die Abbauprodukte variieren je nach den Bedingungen.

Substitution: N-substituierte 2-Bromacetylamide und andere Derivate.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

5-Benzyl-1,3,4-oxadiazole-2-thiol and its derivatives have shown promising results in anticancer research. Several studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines.

Case Studies:

- Study on Cytotoxicity : A series of oxadiazole derivatives were synthesized and tested against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The compounds exhibited significant cytotoxic activity, with some derivatives leading to increased apoptosis in cancer cells .

- Mechanism of Action : The anticancer effects are believed to be linked to the disruption of cellular processes such as DNA replication and repair. For instance, compounds with specific substitutions on the oxadiazole ring showed enhanced activity due to improved interactions with cellular targets .

Antidiabetic Properties

Recent research has explored the potential of this compound as an antidiabetic agent. Its ability to influence glucose metabolism has been a focal point.

Case Studies:

- Glucose Uptake Enhancement : In vitro studies indicated that 5-benzyl-1,3,4-oxadiazole-2-thiol enhances glucose uptake in yeast cells, suggesting its potential role in managing blood sugar levels .

- Mechanistic Insights : The compound appears to activate pathways involved in glucose transport and metabolism, which could be beneficial for diabetic patients .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes, particularly those involved in neurodegenerative diseases.

Case Studies:

- Acetylcholinesterase Inhibition : 5-Benzyl-1,3,4-oxadiazole-2-thiol has demonstrated significant inhibition of acetylcholinesterase activity. This is crucial for conditions like Alzheimer’s disease where acetylcholine levels are disrupted .

- Butyrylcholinesterase Activity : Another study highlighted its moderate inhibitory effect on butyrylcholinesterase, indicating a potential dual-action mechanism that could be leveraged for therapeutic applications in neurodegenerative disorders .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of synthesized compounds.

Synthesis Overview:

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Ring Closure | Isonicotinic acid hydrazide + Carbon disulfide | Basic conditions |

| 2 | Alkylation | Substituted phenacyl bromides | Varies by substitution |

| 3 | Nucleophilic Substitution | Aryl piperazines | Varies by substitution |

Wirkmechanismus

The mechanism of action of 5-benzyl-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine, which is crucial for nerve signal transmission .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Amino-1,3,4-oxadiazol: Bekannt für seine muskelentspannende Wirkung.

1,3,4-Oxadiazolderivate: Diese Verbindungen zeigen eine Reihe biologischer Aktivitäten, darunter antimikrobielle, anti-HIV- und Antikrebsaktivität.

Einzigartigkeit

Biologische Aktivität

5-Benzyl-1,3,4-oxadiazole-2-thiol (often abbreviated as OXPA) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of this compound

This compound is characterized by its oxadiazole ring structure, which is known for conferring various biological activities. The compound has been studied for its antidiabetic, antioxidant, antimicrobial, and anticancer properties.

The compound exhibits significant interactions with various enzymes and proteins:

- Antidiabetic Activity : OXPA inhibits alpha-amylase and reduces hemoglobin glycosylation. This inhibition leads to decreased glucose absorption in the intestine and improved glucose metabolism in cells .

- Antioxidant Properties : OXPA demonstrates strong radical scavenging activity and reduces oxidative stress markers in vitro .

Cellular Effects

OXPA influences cellular processes through modulation of signaling pathways and gene expression. For example:

- Glucose Uptake : It enhances glucose uptake in yeast cells, demonstrating potential for managing diabetes .

- Cell Viability : In cancer cell lines, OXPA has shown cytotoxic effects, indicating its potential as an anticancer agent .

Antidiabetic Activity

A study evaluated the antidiabetic potential of OXPA using various in vitro models:

| Concentration (µg/mL) | Glucose Uptake (%) | Hemoglobin Glycosylation Inhibition (%) |

|---|---|---|

| 50 | 49.83±2.06 | 33.83±1.78 |

| 100 | 56.47±2.23 | 38.73±2.06 |

| 200 | 67.61±3.20 | 47.48±3.12 |

| 250 | 72.29±0.83 | 55.83±1.19 |

These results indicate that OXPA significantly enhances glucose uptake and inhibits glycosylation at higher concentrations .

Antioxidant Activity

The antioxidant capacity of OXPA was assessed using different assays:

| Assay Type | Concentration (µg/mL) | Activity (%) |

|---|---|---|

| DPPH Scavenging | 50 | 29.0±0.40 |

| Reducing Power | 100 | 50.9±0.90 |

| Lipid Peroxidation | 250 | 63.6±0.30 |

The data suggests that OXPA possesses notable antioxidant activity across various models .

Antimicrobial Activity

Research has shown that compounds similar to OXPA exhibit antimicrobial properties against various pathogens:

- A comparative study indicated that derivatives of oxadiazole, including those with thiol groups, displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Case Studies

Recent studies have highlighted the efficacy of OXPA in specific contexts:

- Anticancer Evaluation : In vitro studies demonstrated that OXPA can inhibit the growth of certain cancer cell lines with a GI50 value ranging from to depending on the specific derivative tested .

- Diabetes Management : A study comparing OXPA with metronidazole showed that OXPA's glucose uptake enhancement was comparable to metronidazole at specific concentrations, indicating its potential as a therapeutic agent for diabetes management .

Eigenschaften

IUPAC Name |

5-benzyl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c13-9-11-10-8(12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGIBMBTIISQNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365768 | |

| Record name | 5-benzyl-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23288-90-6 | |

| Record name | 5-benzyl-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzyl-1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.